5-Methyl-1,3-oxazinan-2-one
Description
5-Methyl-1,3-oxazinan-2-one is a six-membered heterocyclic compound containing one oxygen and one nitrogen atom within its ring. These compounds are pivotal in medicinal chemistry, serving as intermediates in synthesizing antibiotics (e.g., erythromycin A), kinase inhibitors, and thrombolytics . Their structural versatility allows substitutions at positions 4, 5, and 6, enabling diverse biological activities, including anti-inflammatory and anti-asthmatic effects .
Properties
CAS No. |
100792-01-6 |
|---|---|
Molecular Formula |
C5H9NO2 |
Molecular Weight |
115.13 g/mol |
IUPAC Name |
5-methyl-1,3-oxazinan-2-one |
InChI |
InChI=1S/C5H9NO2/c1-4-2-6-5(7)8-3-4/h4H,2-3H2,1H3,(H,6,7) |
InChI Key |
LELZSUDFAAFITO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(=O)OC1 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amines with Dialkyl Carbonates
Reaction Overview
The cyclization of amines with dialkyl carbonates represents a robust method for constructing the 1,3-oxazinan-2-one core. This approach involves the reaction of primary amines with dimethyl-2-methyl-propane-1,3-diyl dicarbonate in the presence of potassium tert-butoxide (KOtBu) as a base. The methyl group at the 5-position is introduced via the dicarbonate reagent, which serves as both a carbonyl source and a methyl donor.
Mechanistic Pathway
The reaction proceeds through a two-step mechanism:
- Carbamate Formation : The amine attacks the electrophilic carbonyl carbon of the dicarbonate, forming a tetrahedral intermediate. Deprotonation by KOtBu eliminates a methoxy group, yielding a carbamate intermediate.
- Intramolecular Cyclization : The base abstracts a proton from the nitrogen, generating a delocalized anion that undergoes nucleophilic displacement of the carbonate group, resulting in cyclization to form the six-membered ring.
Experimental Protocol
A stoichiometric ratio of 1:1:1 (amine:dicarbonate:KOtBu) is critical for optimal yield. For example, benzylamine reacts with dimethyl-2-methyl-propane-1,3-diyl dicarbonate under ambient conditions to produce 3-benzyl-5-methyl-1,3-oxazinan-2-one. The crude product is purified via recrystallization or column chromatography.
Table 1: Representative Reaction Conditions and Outcomes
| Starting Amine | Dicarbonate Reagent | Base | Temperature | Product | Yield |
|---|---|---|---|---|---|
| Benzylamine | Dimethyl-2-methyl-propane-1,3-diyl dicarbonate | KOtBu | Room temperature | 3-Benzyl-5-methyl-1,3-oxazinan-2-one | Not reported |
Advantages and Limitations
- Advantages : Mild reaction conditions, compatibility with diverse amines, and high functional group tolerance.
- Limitations : Requires stoichiometric base and specialized dicarbonate reagents, which may limit scalability.
Carbon Dioxide-Mediated Cyclization of Amino Alcohols
Reaction Overview
The utilization of carbon dioxide (CO₂) as a carbonyl source offers an environmentally benign route to 5-methyl-1,3-oxazinan-2-one. This method involves the reaction of amino alcohols with CO₂ under high pressure, catalyzed by organic bases such as 1,8-diazabicycloundec-7-ene (DBU).
Mechanistic Pathway
Experimental Protocol
In a typical procedure, 4-(phenylamino)pentan-2-ol is sealed in an autoclave with CO₂ (20 bar) and heated at 120°C for 24 hours. The product, 4,6-dimethyl-3-phenyl-1,3-oxazinan-2-one, is isolated in 50% yield after column chromatography.
Table 2: Key Parameters for CO₂-Mediated Synthesis
| Amino Alcohol | CO₂ Pressure | Temperature | Time | Product | Yield |
|---|---|---|---|---|---|
| 4-(Phenylamino)pentan-2-ol | 20 bar | 120°C | 24 h | 4,6-Dimethyl-3-phenyl-1,3-oxazinan-2-one | 50% |
Advantages and Limitations
- Advantages : Uses CO₂ as a sustainable reagent, avoids toxic carbonylating agents.
- Limitations : High-pressure equipment required, moderate yields, and long reaction times.
Comparative Analysis of Methods
Efficiency and Scalability
- Dialkyl Carbonate Method : Offers faster reaction times but depends on bespoke dicarbonate reagents.
- CO₂ Method : More sustainable but less practical for large-scale synthesis due to energy-intensive conditions.
Substrate Scope
- Dialkyl Carbonates : Effective for aromatic and aliphatic amines.
- CO₂ : Limited to amino alcohols with secondary or tertiary hydroxyl groups to facilitate cyclization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 5-Methyl-1,3-oxazinan-2-one can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common. These reactions often involve reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxazinanone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
While the search results do not focus specifically on the applications of "5-Methyl-1,3-oxazinan-2-one," they do provide information on oxazinanones and related compounds, highlighting their broader applications and biological activities, as well as methods for their synthesis .
General Applications of Oxazinanones:
- Bioactive Molecules: Oxazinanones are key structural units in natural products and pharmaceutically important molecules, including the anti-HIV drug Efavirenz and the anticancer agent Maytansine .
- Diverse Biological Activities: This class of compounds exhibits antibacterial, anti-influenza, anti-inflammatory, antidiabetic, antithrombotic, and anti-Alzheimer activities, as well as enzyme inhibiting properties .
- Synthetic Intermediates: Oxazinanones are used in fine chemicals, cosmetics, and pesticides . They also serve as ligands, auxiliaries, and phase transfer catalysts in organic synthesis .
Research on Oxazinonaphthalene-3-one Analogs:
- Tubulin Inhibitors: A series of oxazinonaphthalene-3-one analogs were designed and synthesized as novel tubulin inhibitors .
- Anticancer Activity: Many of these compounds showed cytotoxic activity against human cancer cell lines, including A2780, A2780/RCIS, MCF-7, and MCF-7/MX . Compounds 4d , 5c , and 5g , which possess a trimethoxy phenyl group, exhibited the most antiproliferative activity .
- Cell Cycle Arrest: Compounds 4d , 5c , and 5g induced cell cycle arrest at the G2/M phase . Compound 5g inhibited tubulin polymerization and displayed a possible mode of interaction with tubulin in molecular docking studies .
Other Relevant Research:
- Indole Derivatives: Certain indole derivatives have shown significant anticancer activity and can induce G2/M phase arrest and apoptosis . For example, compound 4 caused cell cycle arrest and induced apoptosis by disrupting mitochondrial function and increasing reactive oxygen species levels . Compound 18 significantly inhibited the ERK signaling pathway and induced G2/M phase arrest and apoptosis in MGC-803 cells .
- Synthesis of Chiral 1,3-Oxazinan-2-ones: New synthetic methods for chiral 1,3-oxazinan-2-ones have been reported, which are useful intermediates in synthesizing pharmaceutical compounds and amino alcohols .
- Carbonate Chemistry: An improved synthesis of 1,3-oxazinan-2-ones has been reported using carbonate chemistry, offering advantages such as high yield and sustainable reaction conditions .
5-Fluoro-1,3-oxazine-2,6(3H)-dione
Mechanism of Action
The mechanism of action of 5-Methyl-1,3-oxazinan-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The exact molecular targets and pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key differences among 5-Methyl-1,3-oxazinan-2-one and its analogues:
Key Observations:
- Ring Size and Heteroatoms: 1,3-Oxazinan-2-ones (6-membered, O/N) differ from oxazolidin-2-ones (5-membered, O/N) and triazinan-2-ones (6-membered, three N atoms). Oxadiazinan-2-ones (e.g., ) incorporate an additional nitrogen, enabling conformational flexibility for chiral applications .
- Substituent Effects: Methyl group position (3 vs. 5) in oxazinanones influences ring strain and electronic distribution. For example, 3-methyl substitution () may stabilize specific conformations compared to 5-methyl derivatives. Bulky substituents (e.g., 2,2-dimethylpropyl in ) enhance steric effects, critical for enantioselective synthesis .
Biological Activity
5-Methyl-1,3-oxazinan-2-one is a cyclic compound belonging to the oxazinanone family, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and relevant case studies related to this compound.
Chemical Structure and Synthesis
This compound features a six-membered ring containing nitrogen and oxygen atoms. Its structure contributes to its stability and versatility in biological applications. The synthesis typically involves cyclization reactions of amines with carbonates or other precursors under specific conditions to yield high purity products .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity . Studies have shown that these compounds can inhibit the growth of various bacterial strains, including resistant pathogens such as Staphylococcus aureus and Escherichia coli. For instance, one study reported that certain derivatives displayed minimum inhibitory concentrations (MICs) in the low micromolar range against these organisms .
Anticancer Potential
The anticancer properties of this compound have also been explored. In vitro studies demonstrated cytotoxic effects against several human cancer cell lines, including ovarian carcinoma (A2780) and breast cancer (MCF-7). The compound's mechanism appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase. The most potent derivatives showed IC50 values ranging from 4.47 to 52.8 µM .
The biological activity of this compound is attributed to its interaction with specific molecular targets. Preliminary studies suggest it may act as an inhibitor or activator of enzymes involved in cell signaling and metabolism. The exact molecular pathways are still under investigation but may include interactions with proteins critical for DNA replication and repair .
Study 1: Antimicrobial Activity Evaluation
In a recent study, researchers synthesized various derivatives of this compound and evaluated their antimicrobial efficacy against a panel of Gram-positive and Gram-negative bacteria. The results showed that some compounds exhibited over a 40-fold improvement in MIC compared to standard antibiotics. The study highlighted the importance of structural modifications in enhancing biological activity .
Study 2: Cytotoxicity Against Cancer Cell Lines
Another significant study focused on the cytotoxic effects of this compound derivatives on cancer cell lines. The researchers used flow cytometry to assess cell cycle progression and found that certain compounds effectively induced G2/M arrest in cancer cells. Molecular docking studies further elucidated the interaction between these compounds and tubulin proteins, providing insights into their anticancer mechanisms .
Data Summary
| Activity | Target | IC50 (µM) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | <10 | Effective against resistant strains |
| Antimicrobial | Escherichia coli | <10 | Significant activity noted |
| Anticancer | A2780 (Ovarian carcinoma) | 4.47 - 52.8 | Induces G2/M phase arrest |
| Anticancer | MCF-7 (Breast cancer) | 4.47 - 52.8 | Inhibits tubulin polymerization |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-methyl-1,3-oxazinan-2-one, and how do reaction conditions influence product purity?
- Methodological Answer : A three-component reaction involving aldehydes, allyltrimethylsilane, and benzyl carbamate catalyzed by iodine (10 mol% in acetonitrile) is a foundational approach. Subsequent Sharpless dihydroxylation (racemic) of homoallylic carbamates yields dihydroxy intermediates, which undergo base-induced cyclization (e.g., NaH in THF) to form 1,3-oxazinan-2-ones. Key variables include temperature (0°C for cyclization) and stoichiometry, with yields reaching 75% for diastereomeric mixtures .
- Critical Consideration : Impurities often arise from incomplete dihydroxylation or competing side reactions. Purity optimization requires strict control of moisture and reaction times.
Q. How can researchers confirm the structural identity of this compound and its derivatives?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming regiochemistry and stereochemistry. For example, -NMR reveals diastereomer ratios through distinct splitting patterns of methyl and oxazinanone protons. High-resolution mass spectrometry (HRMS) validates molecular formulas, while IR spectroscopy confirms carbonyl stretching frequencies (~1700–1750 cm) .
- Data Interpretation : In inseparable diastereomeric mixtures (common in oxazinanone syntheses), -NMR DEPT experiments distinguish between cis/trans configurations by analyzing coupling constants and carbon chemical shifts .
Advanced Research Questions
Q. What strategies address the challenge of separating diastereomers in this compound derivatives?
- Methodological Answer : Chromatographic separation (e.g., silica gel column chromatography) often fails due to similar polarities of diastereomers. Advanced alternatives include:
- Dynamic Resolution : Kinetic resolution via chiral catalysts (e.g., gold(I)-phosphine complexes) during cyclization steps to favor thermodynamically stable isomers .
- Crystallization-Driven Separation : Exploiting differences in solubility by slow evaporation of diastereomer-enriched solutions in polar solvents (e.g., ethanol/water mixtures) .
- Case Study : Trans-6-(hydroxymethyl)-4-aryl-1,3-oxazinan-2-ones crystallize preferentially in THF/hexane systems, enabling isolation via selective recrystallization .
Q. How can green chemistry metrics guide the optimization of this compound synthesis?
- Methodological Answer : Environmental factor (E-factor) and process mass intensity (PMI) calculations are critical. For example:
- Solvent Selection : Replace acetonitrile (high toxicity) with ethyl acetate or cyclopentyl methyl ether (CPME) to reduce waste .
- Catalyst Recycling : Gold-catalyzed oxycyclization routes allow catalyst recovery via aqueous extraction, lowering E-factors by 30–40% compared to stoichiometric methods .
Q. What computational methods predict regioselectivity in this compound cyclization reactions?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G** level identifies transition states favoring 6-endo-dig cyclization (kinetically controlled) versus 6-exo-dig pathways (thermodynamically favored). Key parameters include:
- Activation Energy Barriers : Lower barriers for endo pathways under gold catalysis (< 20 kcal/mol) .
- Non-Covalent Interactions : NCI plots reveal stabilizing CH-π interactions in endo transition states .
- Validation : Experimental regioselectivity aligns with computed Boltzmann distributions at 25°C (e.g., >95% endo product in AuCl-catalyzed reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
